

Proposed Protocol: PSM of UIO-66-NH₂ with 1-Ethynylpyrene

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Compound Focus: 1-Ethynylpyrene

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This protocol outlines the synthesis of a pyrene-functionalized metal-organic framework (MOF) via a post-synthetic modification (PSM) approach, creating **Pyrene-UIO-66 (UIO-66-EP)**. The method adapts a general PSM procedure [1] and synthesis techniques for **1-ethynylpyrene** derivatives [2].

Synthesis of UIO-66-NH₂

- **Reagents:** Zirconium chloride (ZrCl₄), 2-aminoterephthalic acid, N,N-Dimethylformamide (DMF), acetic acid [1] [3] [4].
- **Procedure:**
 - Dissolve 2-aminoterephthalic acid (0.135 g, 0.75 mmol) and ZrCl₄ (0.175 g, 0.75 mmol) in a mixture of DMF (20 mL) and acetic acid (2.4 mL) [1].
 - Transfer the solution to a microwave reactor vial and heat at 120°C for 1 hour [1]. *Alternative Solvothermal Method: Suspend the mixture in an autoclave and heat at 120°C for 24 hours [3].*
 - Cool the resulting mixture to room temperature. Collect the solid product by centrifugation.
 - Wash the solid repeatedly with DMF and methanol to remove unreacted precursors.
 - Dry the resulting gray-colored UIO-66-NH₂ powder in air [1].

Preparation of 1-Ethynylpyrene

- **Reagents:** 1-bromopyrene or 1-iodopyrene, (Trimethylsilyl)acetylene, Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) chloride), Copper(I) iodide, Triethylamine [2].
- **Procedure:**

- Follow a standard Sonogashira cross-coupling reaction to produce 1-((trimethylsilyl)ethynyl)pyrene.
- Use a tetra-*n*-butylammonium fluoride (TBAF) deprotection step in tetrahydrofuran (THF) to remove the trimethylsilyl group, yielding **1-ethynylpyrene** [2].
- Confirm the identity and purity of the product using techniques like (¹H) NMR and mass spectrometry.

Post-Synthetic Modification to UIO-66-EP

- **Reagents:** UIO-66-NH₂ (from Step 1), **1-Ethynylpyrene** (from Step 2), Methanol (MeOH), Acetic acid [1].
- **Procedure:**
 - Disperse 100 mg of activated UIO-66-NH₂ in 50 mL of methanol.
 - Add **1-ethynylpyrene** (1.2 mmol, ~0.266 g) and two drops of acetic acid to the suspension [1].
 - Stir the reaction mixture at 75°C for 24 hours.
 - After cooling, collect the modified MOF (UIO-66-EP) by filtration.
 - Wash thoroughly with methanol to remove any unreacted **1-ethynylpyrene**.
 - Dry the final product under vacuum overnight.

Characterization & Confirmation of PSM

Successful formation of UIO-66-EP should be confirmed through a combination of the following techniques:

Characterization Method	Purpose and Expected Outcome
X-ray Diffraction (XRD)	Confirm retention of crystalline UIO-66 structure post-modification [1] [4].
Fourier-Transform Infrared Spectroscopy (FT-IR)	Identify new C≡C stretch from ethynylpyrene & assess imine (C=N) bond formation [1].
(¹ H) NMR (on digested sample)	Quantitatively confirm successful PSM. Digest UIO-66-EP in HF/DMSO, compare peaks to linker/EP standards [1].
Nitrogen Physisorption	Determine reduction in surface area & pore volume, indicating successful incorporation of EP within pores [4].

Characterization Method	Purpose and Expected Outcome
UV-Vis Spectroscopy	Show new absorption features characteristic of pyrene, confirming functionalization [4].
X-ray Photoelectron Spectroscopy (XPS)	Detect nitrogen species from imine bonds, providing chemical state evidence for PSM [1].

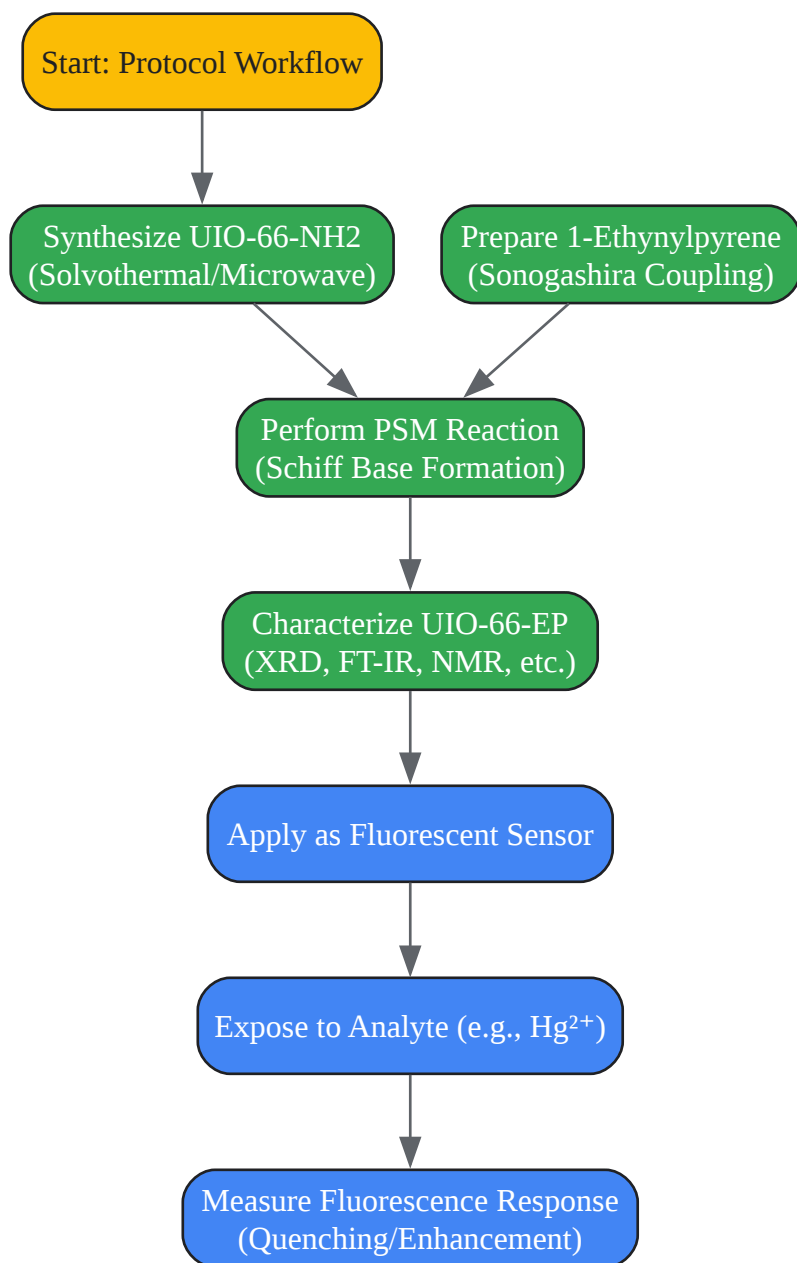
Critical Experimental Notes & Parameters

The table below summarizes key parameters and considerations for the PSM reaction and application testing.

Parameter	Details & Considerations
PSM Reaction Mechanism	Schiff base formation (condensation) between $-NH_2$ group of UIO-66-NH2 and carbonyl group of reagent. Acetic acid catalyzes this reaction [1].
Molar Ratio	Use excess 1-ethynylpyrene (e.g., 1.2 mmol per 100 mg MOF) to drive the reaction towards completion [1].
Framework Activation	UIO-66-NH2 must be fully activated (solvent-free) before PSM. Activate by heating under vacuum at 100-120°C [1].
Handling Precautions	Standard laboratory safety protocols are essential. Use a fume hood, appropriate personal protective equipment (PPE). HF for digestion requires specialized, extreme caution [1].

Potential Applications & Workflow

UIO-66-EP is primarily envisioned as a fluorescent sensor. The diagram below outlines the conceptual workflow for its synthesis and application in sensing.



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The synthesized UIO-66-EP is envisioned to function as a fluorescent sensor for heavy metal ions like Hg²⁺, based on the thiophilic properties of sulfur [1] or the specific coordination and electron transfer properties of the pyrene-adenine unit [2]. The experimental workflow involves exposing the material to the analyte and monitoring the fluorescence signal change (quenching or enhancement).

Experimental Protocol for Hg²⁺ Sensing

This is a generalized protocol based on the use of a similar sulfur-modified UiO-66 sensor [1].

- **Sensor Suspension:** Prepare a finely ground suspension of UiO-66-EP (1 mg) in HEPES buffer solution (3 mL) [1].
- **Analyte Addition:** Add an aliquot of a Hg^{2+} stock solution (e.g., 2×10^{-2} M) to the sensor suspension [1].
- **Fluorescence Measurement:**
 - Use a fluorescence spectrophotometer with a 1 cm quartz cuvette.
 - Set excitation to the absorption maximum of UiO-66-EP (~371-376 nm).
 - Record the emission spectrum between 360-700 nm while stirring the suspension [1].
- **Data Analysis:** Calculate the Stern-Volmer constant (K_{sv}) and Limit of Detection (LOD) to quantify sensitivity and selectivity.

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